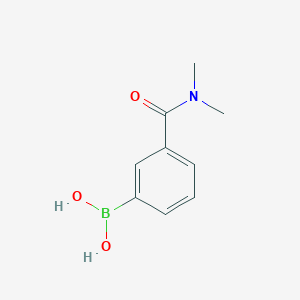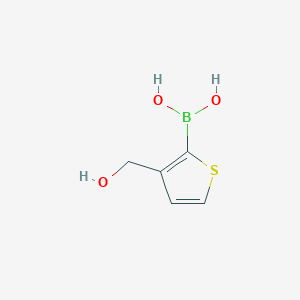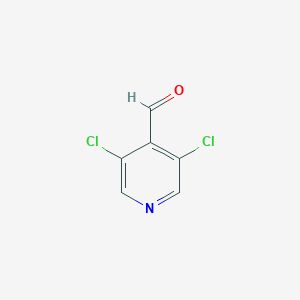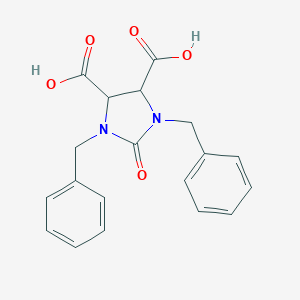
2-Chloro-5-methoxypyridine
Übersicht
Beschreibung
2-Chloro-5-methoxypyridine is a compound that is part of the pyridine family, characterized by a pyridine ring which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. The compound is further modified by the presence of a chlorine atom and a methoxy group at specific positions on the ring, which significantly influence its chemical and physical properties.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step chemical reactions, starting from simpler pyridine compounds. For instance, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride involves N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination and salification . Similarly, 3-Methoxy-5-chloro-2,6-dinitropyridine is synthesized from 3,5-dichloropyridine through substitution and nitration . These methods highlight the complexity and versatility of reactions used to introduce various functional groups into the pyridine ring.
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as IR, NMR, and electronic spectroscopy are commonly used to determine the molecular structure of pyridine derivatives. For example, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . These techniques provide detailed insights into the arrangement of atoms and the geometry of the molecule.
Chemical Reactions Analysis
Pyridine derivatives exhibit a range of reactivities depending on their substitution patterns. The reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and aqueous solutions of hydrobromic and hydrochloric acid has been examined, showing that it can undergo various chemical transformations . Additionally, the formation of charge transfer complexes, as seen between 5-amino-2-methoxypyridine and chloranilic acid, indicates the ability of these compounds to participate in electron donor-acceptor interactions .
Physical and Chemical Properties Analysis
The physical properties such as melting points and solubility can be determined experimentally. For instance, 3-Methoxy-5-chloro-2,6-dinitropyridine has a melting point of 115-117 °C . The chemical properties, including stability in different solvents and reactivity towards other chemicals, are influenced by the substituents on the pyridine ring. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties. Spectroscopic studies, such as FTIR and Raman, provide information on the vibrational frequencies of the molecules, which are related to the bond strengths and the electronic environment of the atoms .
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Lithiation Processes
- Lithiation Pathways: The lithiation process of 2-chloro-5-methoxypyridine has been investigated, revealing complex mechanisms involving precomplexation of lithium dialkylamides and the formation of dilithio pyridine intermediates, impacting the understanding of chemical reactivity in pyridine derivatives (Gros, Choppin, & Fort, 2003).
- Regiospecificity in Lithiation: Studies on 2-chloro-5-methoxypyridine with BuLi-LiDMAE indicate regiospecificity at C-6, crucial for understanding selective chemical transformations in pyridines (Gros, Choppin, Mathieu, & Fort, 2002).
Spectroscopy and Molecular Studies
- Vibrational and Electronic Spectra: Density functional theory studies on 2-chloro-5-methoxypyridine have provided insights into its vibrational and electronic spectra, aiding in the understanding of its spectral characteristics and the influence of substituents (Arjunan et al., 2011).
- Photophysical Evaluation: Synthesis and study of methoxypyridine compounds, including analogs of 2-chloro-5-methoxypyridine, have provided insights into their fluorescent properties in solution and solid states, relevant for developing new fluorophores (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Synthesis and Applications in Organic Chemistry
- Precursors for Pyridyne Formation: 2-Chloro-5-methoxypyridine has been used as a precursor in the formation of pyridyne, a reactive intermediate in organic syntheses (Walters, Carter, & Banerjee, 1992); (Walters & Shay, 1995).
- Alkaloid Synthesis: Methoxypyridines, including 2-chloro-5-methoxypyridine derivatives, have been employed in the synthesis of Lycopodium alkaloids, demonstrating their utility in complex organic synthesis (Bisai & Sarpong, 2010).
- Synthesis of Functionalised Pyridines: Research has shown the effectiveness of using 2-chloro-5-methoxypyridine in synthesizing various functionalized pyridines, contributing to the diversity of organic compounds available for different applications (Sośnicki, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGHKJHRHVDMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569474 | |
| Record name | 2-Chloro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxypyridine | |
CAS RN |
139585-48-1 | |
| Record name | 2-Chloro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)




![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine](/img/structure/B151376.png)

![3,3-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B151378.png)





